Aluminum sorbate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
16899-72-2 |
|---|---|
Molecular Formula |
C18H21AlO6 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
aluminum;(2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/3C6H8O2.Al/c3*1-2-3-4-5-6(7)8;/h3*2-5H,1H3,(H,7,8);/q;;;+3/p-3/b3*3-2+,5-4+; |
InChI Key |
UUGHYISAEYRDII-KWYLWIMLSA-K |
SMILES |
CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Al+3] |
Isomeric SMILES |
C/C=C/C=C/C(=O)[O-].C/C=C/C=C/C(=O)[O-].C/C=C/C=C/C(=O)[O-].[Al+3] |
Canonical SMILES |
CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Al+3] |
Synonyms |
ALUMINIUMSORBATE |
Origin of Product |
United States |
Synthesis and Advanced Chemical Derivatization of Aluminum Sorbate
Stoichiometric Synthesis Pathways of Aluminum Tris(sorbate)
The synthesis of aluminum tris(sorbate), the trivalent aluminum salt of sorbic acid, is primarily achieved through precipitation reactions in an aqueous medium. These methods involve the reaction of a soluble aluminum salt with a sorbate (B1223678) anion source.
The formation of aluminum tris(sorbate) relies on the insolubility of the salt in water, leading to its precipitation from solution. The general chemical equation for this process is:
Al³⁺ + 3(C₆H₇O₂)⁻ → Al(C₆H₇O₂)₃(s)
Two primary variations of this precipitation methodology are commonly documented:
Reaction with Sorbate Salts: A direct and efficient method involves reacting a soluble aluminum salt with an alkali metal sorbate, such as potassium sorbate. In a typical laboratory preparation, an aqueous solution of an aluminum salt, for instance, a 0.33 M solution of aluminum nitrate (B79036), is added dropwise to a stirred solution of 1 M potassium sorbate. unlp.edu.ar The significant difference in concentration and the controlled addition facilitate the formation of a uniform precipitate of aluminum sorbate, which can then be isolated.
Reaction with Sorbic Acid: Alternatively, the synthesis can be performed using sorbic acid directly as the anion source. In this approach, an aluminum salt like aluminum sulfate (B86663) or aluminum chloride is reacted with sorbic acid. vulcanchem.com Because sorbic acid has limited water solubility, this reaction's success is critically dependent on careful pH control. An increase in pH is required to deprotonate the carboxylic acid group of sorbic acid, forming the sorbate anion in situ, which then precipitates with the Al³⁺ ions. vulcanchem.com
The efficiency of the synthesis and the quality of the resulting aluminum tris(sorbate) are highly dependent on several reaction parameters. Optimization of these conditions is crucial for maximizing yield and ensuring the purity of the final product. Key parameters include pH, reaction time, temperature, and post-precipitation washing.
pH Control: In syntheses involving sorbic acid, pH is the most critical parameter. The pH must be high enough to deprotonate the sorbic acid to form the sorbate anion but not so high as to cause the precipitation of aluminum hydroxide (B78521). vulcanchem.com Careful adjustment and monitoring of the pH are essential for driving the reaction to completion and avoiding side products. vulcanchem.com
Reaction Time and Stirring: Adequate reaction time and continuous agitation are necessary to ensure the complete precipitation of the salt. Following the addition of the aluminum salt solution, the mixture is typically stirred gently for a period, such as one hour, to allow the reaction to reach equilibrium. unlp.edu.ar
Temperature and Pressure: While specific studies on the effect of temperature and pressure on this compound synthesis are limited, general principles from solid-phase reactions suggest these are influential factors. For analogous syntheses, reaction temperatures can range from near-ambient up to 80°C, with optimization necessary to balance reaction rate against potential degradation. google.com
Washing and Purification: The purity of the final product is significantly enhanced by a thorough washing process. The precipitate is typically washed multiple times with deionized water to remove any unreacted starting materials and soluble byproducts, such as potassium nitrate in the case of synthesis from aluminum nitrate and potassium sorbate. unlp.edu.ar
Table 1: Parameters for Optimization of Aluminum Tris(sorbate) Synthesis
Parameter Influence on Synthesis Typical Conditions / Considerations Source(s) pH Controls the formation of the sorbate anion from sorbic acid and prevents precipitation of Al(OH)₃. Requires careful adjustment and monitoring, especially when using sorbic acid as a reactant. vulcanchem.com Reactant Concentration Affects reaction rate and particle size of the precipitate. A 0.33 M solution of aluminum nitrate and a 1 M solution of potassium sorbate have been used effectively. unlp.edu.ar Reaction Time Ensures the reaction proceeds to completion for maximum yield. Gentle stirring for at least 1 hour post-reactant mixing is a documented procedure. unlp.edu.ar Washing Protocol Removes soluble impurities and unreacted precursors, enhancing final product purity. Washing the precipitate multiple times (e.g., three times) with deionized water is recommended. unlp.edu.ar
Polymerization and Complex Material Formation Involving Aluminum and Sorbate Precursors
While this compound itself is a simple salt, the interaction between aluminum-based compounds and sorbate monomers, specifically alkyl sorbates, has become a significant area of research in polymer chemistry. This work focuses on using aluminum Lewis acids not to form simple salts, but to catalyze and control complex polymerization reactions.
Research has demonstrated that bulky organoaluminum Lewis acids play a pivotal role in the anionic polymerization of (E,E)-alkyl sorbates, such as methyl sorbate (MS) and ethyl sorbate (ES). acs.org This process is typically initiated by a strong base, often an N-heterocyclic carbene (NHC) like 1,3-di-tert-butylimidazol-2-ylidene (B137524) (NHCtBu). rsc.orgresearchgate.net
The aluminum compound, most notably methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD), does not initiate the polymerization itself but acts as a crucial co-catalyst. acs.orgrsc.org Its functions are threefold:
Monomer Activation: The Lewis acidic aluminum center coordinates to the carbonyl oxygen of the alkyl sorbate monomer, activating it for nucleophilic attack. acs.org
Propagating Anion Stabilization: MAD stabilizes the propagating anionic center (the dienolate), preventing undesirable side reactions. acs.org
Stereochemical Control: The bulky nature of the MAD ligand environment influences the way the monomer approaches the propagating chain end, leading to a high degree of stereocontrol in the final polymer. acs.org
This Lewis pair polymerization, involving the NHC base and the aluminum Lewis acid, enables the controlled chain-growth of alkyl sorbates, which is otherwise difficult to achieve. acs.org
The polymerization of alkyl sorbates in the presence of NHC/MAD systems yields well-defined polymers with specific microstructures and properties. researcher.life The polymerization of methyl sorbate with an NHC initiator and MAD as an additive resulted in quantitative monomer consumption and the formation of poly(methyl sorbate) with a high degree of 1,4-trans structure and 86% threo diastereoselectivity. researcher.life The resulting polymers exhibit narrow molecular weight distributions, with polydispersity indices (Mw/Mn) as low as 1.17, indicating a controlled, living-like polymerization process. researcher.life
Similarly, the polymerization of ethyl sorbate under these conditions produces cyclic poly(ES) with a number-average molecular weight (Mn) of 15.9 x 10³ and a polydispersity index of 1.37. rsc.orgrsc.org The process is highly efficient, proceeding quantitatively in solvents like toluene (B28343) at temperatures around -20°C. researchgate.net
Table 2: Anionic Polymerization of Alkyl Sorbates with Aluminum Lewis Acids
Monomer Initiator/Catalyst System Solvent/Temp Mn (g/mol) Mw/Mn Key Structural Feature Source(s) Methyl Sorbate (MS) NHCtBu / MAD Toluene 23.0 x 10³ 1.17 1,4-trans structure; 86% threo diastereoselectivity researcher.life Ethyl Sorbate (ES) NHCtBu / MAD Toluene / -20°C 15.9 x 10³ 1.37 Cyclic poly(ES) rsc.orgrsc.org Allyl Methacrylate (AMA) MS-NHCtBu adduct / MAD Toluene / -20°C 8.8 x 10³ - 58.5 x 10³ 1.14 - 1.37 Cyclic poly(AMA) with α-terminal MS unit researchgate.netresearcher.life
A particularly advanced application of this chemistry is the synthesis of polycatenanes—materials composed of mechanically interlocked polymer rings. A mechanism for catenane formation has been developed based on the polymerization of ethyl sorbate. rsc.orgrsc.org The process involves a two-step polymerization strategy:
First Polymerization and Cyclization: Ethyl sorbate is first polymerized using the NHCtBu/MAD system. After the monomer is completely consumed, the propagating anionic center attacks the α-terminus of the same chain, displacing the NHC initiator and forming a cyclic poly(ethyl sorbate). rsc.orgnih.gov This ring-closure step remarkably occurs without the need for high-dilution conditions, which are typically required to favor intramolecular cyclization over intermolecular reactions. rsc.org
Second Polymerization and Interlocking: After the initial cyclic polymer is formed and purified, a second charge of the ethyl sorbate monomer is added to the system. rsc.orgnih.gov The polymerization of this second batch of monomers in the presence of the pre-formed rings leads to threading and subsequent cyclization, resulting in the formation of a polycatenane structure. nih.gov
The formation of these complex, interlocked topological structures has been confirmed through Transmission Electron Microscopy (TEM), which revealed particles of the polycatenane with sizes ranging from 200 to 1000 nm. rsc.orgrsc.org
Advanced Synthetic Strategies for Aluminum-Sorbate Hybrid Materials
The creation of aluminum-sorbate hybrid materials leverages synthetic techniques that go beyond simple precipitation. These methods aim to control the structure and functionality of the final material at a molecular level. Key strategies include the incorporation of sorbate as a linker in porous crystalline networks and the chemical grafting of sorbate onto aluminum-rich surfaces. These approaches result in materials with enhanced properties suitable for a range of specialized applications.
Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). mdpi.com Aluminum-based MOFs (Al-MOFs) are particularly noted for their high thermal and chemical stability, low toxicity, and lightweight nature. cd-bioparticles.netresearchgate.net The synthesis of Al-MOFs typically involves the self-assembly of an aluminum source, such as aluminum nitrate or aluminum chloride, with a multitopic carboxylate linker in a suitable solvent, often under solvothermal conditions. mdpi.comresearchgate.net
While direct synthesis of an Al-MOF using exclusively sorbic acid (a monotopic carboxylate) as the primary linker is structurally challenging for forming stable 3D frameworks, the sorbate functional group can be incorporated into Al-MOF structures through several advanced strategies:
Mixed-Linker Synthesis: Sorbate or a derivatized sorbate molecule can be introduced as a secondary or modulating linker alongside traditional multitopic carboxylate linkers like terephthalic acid or benzene-1,3,5-tricarboxylic acid. This approach allows for the tuning of pore size, surface chemistry, and functionality of the resulting MOF.
Post-Synthetic Modification: Existing stable Al-MOFs, such as those from the MIL (Materials of Institut Lavoisier) family, can be chemically modified after their initial synthesis. Functional groups on the primary organic linkers within the MOF can be used as anchor points to graft sorbate molecules, thereby introducing the desired functionality without disrupting the underlying framework. For example, an Al-MOF with amino-functionalized linkers (e.g., MIL-53-NH2) could be modified by reacting the amine group with a sorbate derivative. mdpi.com
The properties of such hypothetical aluminum-sorbate hybrid MOFs can be inferred from the characteristics of well-established Al-MOFs built with other carboxylate linkers. These materials are known for their exceptionally high surface areas and uniform micropores, which are critical for applications in adsorption and separation. mdpi.comnih.gov
Table 1: Properties of Representative Aluminum-Based Metal-Organic Frameworks with Carboxylate Linkers
| MOF Name | Organic Linker | Metal Source | Specific Surface Area (m²/g) | Pore Size/Dimensions | Ref. |
| MIL-53(Al) | Terephthalic acid | Al(NO₃)₃·9H₂O | ~1100-1500 | 1D diamond-shaped channels | mdpi.com |
| MIL-100(Al) | Benzene-1,3,5-tricarboxylic acid | Al(NO₃)₃·9H₂O | ~1500-2000 | 25 Å and 29 Å cages | researchgate.net |
| ZJU-620(Al) | 4,4',4''-(2,4,6-trimethylbenzene-1,3,5-triyl)tribenzoic acid | Aluminum salt | 1347 | 8.37 Å | nih.gov |
| MIL-53-NH₂ (modified) | 2-aminoterephthalic acid | Aluminum salt | 725-1060 | 1D channels | mdpi.com |
| Al-PyDC | Pyridine-3,5-dicarboxylic acid | Aluminum salt | - | 1D square channel | researchgate.net |
Another advanced strategy involves the covalent attachment or grafting of sorbate molecules onto the surface of aluminum-containing substrates, most notably aluminum oxide (alumina, Al₂O₃). Alumina (B75360) is a widely used material in catalysis and as a structural component, and modifying its surface chemistry can impart new functionalities. aston.ac.ukcam.ac.uk The surface of alumina is typically covered with hydroxyl (-OH) groups, which serve as reactive sites for chemical modification. wiley-vch.de
Sorbic acid, as a carboxylic acid, can react with the surface hydroxyls of alumina to form a stable, covalently bonded surface layer. This process, often referred to as grafting, effectively creates an organic-inorganic hybrid material where the bulk properties of the alumina substrate are retained while the surface properties are dictated by the sorbate molecules.
Key techniques for this modification include:
Sol-Gel and Post-Grafting Methods: Alumina nanoparticles can be synthesized via a sol-gel process, followed by a post-grafting step where the particles are treated with a solution of sorbic acid or potassium sorbate. nih.gov The carboxylic acid group of the sorbic acid reacts with the alumina surface. This process can be enhanced using sonication, which has been shown to increase the total surface area and improve product yield by creating more uniform dispersions and enhancing surface reactivity. nih.gov
Direct Reaction in Suspension: Alumina powder can be suspended in a solvent containing sorbic acid. The adsorption and subsequent chemical reaction occur at the solid-liquid interface. Studies on similar small carboxylic acids, like ascorbic acid, have shown that they form complexes with the alumina surface through a ligand exchange mechanism. researchgate.net This process alters the surface charge and hydrophobicity of the particles.
These surface modification techniques can lead to significant changes in the material's properties, as detailed in the following table summarizing research on modifying alumina with organic molecules.
Table 2: Research Findings on Surface Modification of Alumina with Organic Reagents
| Substrate | Modification Reagent/Method | Analytical Techniques | Key Findings | Ref. |
| Aluminum Oxide | Indole derivatives via post-grafting with sonication | FTIR, SEM, BET, XRD, XPS | Formation of Al-O-C bonds confirmed. Surface area increased from 82 m²/g to 167 m²/g. Spherical clusters changed to a net-shape structure. | nih.gov |
| SBA-15 Silica (B1680970) | Alumina coating via grafting with alkoxyaluminium species | N₂ physisorption, XRD | Creates a hybrid support combining the structural stability of silica with the surface chemistry of alumina. | aston.ac.uk |
| Alumina Nanopowder | L-Ascorbic Acid (Vitamin C) as a dispersant | ATR-FTIR, Zeta Potential | Ascorbic acid forms complexes with the alumina surface via ligand exchange, effectively dispersing the nanoparticles in suspension. | researchgate.net |
| Styrene-Butadiene Rubber (SBR) / Halloysite Nanotubes (HNTs) | Sorbic Acid (SA) as an intermediate linker | XPS, XRD, DSC | SA acts as a linker between the rubber matrix and the aluminosilicate (B74896) HNTs through hydrogen bonding and grafting. | researchgate.net |
Mechanistic Studies of Aluminum Sorbate Interactions in Engineered and Environmental Systems
Interfacial Chemistry and Adsorption Mechanisms
The interface between an aluminum-bearing solid phase (such as aluminum oxide or hydroxide) and an aqueous solution containing sorbate (B1223678) anions is a dynamic region where complex chemical reactions occur. The nature of the aluminum surface, characterized by hydroxyl groups (-OH), and the chemical properties of the sorbate molecule, particularly its carboxylate functional group, dictate the mechanisms of interaction.
Adsorption Kinetics on Aluminum-Based Sorbents
The rate at which sorbate is taken up by an aluminum-based sorbent is crucial for understanding and predicting the system's behavior over time. Adsorption kinetics in such systems are often biphasic, involving an initial rapid adsorption to easily accessible surface sites followed by a slower phase, which may be attributed to diffusion into micropores or rearrangement of the adsorbed molecules. udel.edu
To quantify the rate of adsorption, experimental data are frequently fitted to kinetic models. While direct kinetic studies for aluminum sorbate are not extensively documented, the adsorption of organic acids and other compounds onto aluminum-based materials is commonly analyzed using pseudo-first-order and pseudo-second-order models. ekb.eg
The pseudo-first-order (PFO) model assumes that the rate of adsorption is proportional to the number of available vacant sites. The linear form of the equation is:
log(q_e - q_t) = log(q_e) - (k_1 / 2.303) * t
where q_e (mg/g) is the amount of sorbate adsorbed at equilibrium, q_t (mg/g) is the amount adsorbed at time t (min), and k_1 (min⁻¹) is the PFO rate constant.
The pseudo-second-order (PSO) model posits that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.netncsu.edu Its linear equation is:
t / q_t = 1 / (k_2 * q_e²) + t / q_e
where k_2 (g/mg·min) is the PSO rate constant. The PSO model is frequently found to provide a better fit for the adsorption of ions onto aluminum-based sorbents, which suggests that the process is often dominated by chemical interactions rather than physical diffusion. ekb.egresearchgate.net
| Kinetic Model | Parameter | Value | Unit |
|---|---|---|---|
| Pseudo-First-Order | q_e (experimental) | 45.0 | mg/g |
| q_e (calculated) | 38.5 | mg/g | |
| k_1 | 0.05 | min⁻¹ | |
| Pseudo-Second-Order | q_e (experimental) | 45.0 | mg/g |
| q_e (calculated) | 46.1 | mg/g | |
| k_2 | 0.003 | g/mg·min |
This table presents example data, as seen in studies of adsorbates like molybdenum on alumina (B75360) ekb.eg, illustrating how kinetic models are applied. The closer agreement between experimental and calculated q_e for the PSO model often indicates its superior fit.
The ratio of the initial sorbate concentration to the adsorbent dosage is a critical parameter that influences adsorption capacity and efficiency. nih.gov Generally, at a fixed adsorbent dose, increasing the initial sorbate concentration leads to a higher amount of sorbate adsorbed per unit mass of the adsorbent (q_e) until the available surface sites become saturated. Conversely, at a fixed initial sorbate concentration, increasing the adsorbent dose provides more available surface area and active sites, typically resulting in a higher percentage of sorbate removal from the solution, but a lower q_e value. This is because a larger mass of adsorbent is competing for a fixed amount of sorbate, leading to a lower uptake per gram. nih.gov
Surface Complexation and Ligand-Promoted Dissolution Phenomena
Organic ligands, such as the sorbate anion, can significantly alter the surface of aluminum minerals. These interactions can lead to the formation of stable surface complexes or, under certain conditions, promote the dissolution of the mineral itself. Ligand-promoted dissolution occurs when the formation of a soluble, stable aluminum-ligand complex in solution provides a thermodynamic driving force for the detachment of aluminum ions from the mineral lattice.
The binding of sorbate to an aluminum hydrous oxide surface is expected to occur via the formation of surface complexes. These can be categorized as either outer-sphere or inner-sphere complexes.
Outer-sphere complexes involve electrostatic attraction where the sorbate anion and the protonated aluminum surface sites are separated by at least one water molecule. This interaction is relatively weak.
Inner-sphere complexes involve direct bonding between the sorbate anion and the aluminum ion on the surface, with no intervening water molecules. udel.edu This type of bonding is stronger and considered a form of chemisorption.
For carboxylate ligands like sorbate, inner-sphere complexation is a highly probable mechanism. Spectroscopic studies on other ions, such as lead, adsorbed onto γ-Al₂O₃ have confirmed the formation of inner-sphere bidentate complexes, where the ion bonds to two surface oxygen atoms. udel.edu A similar mechanism can be envisioned for sorbate, where the two oxygen atoms of the carboxylate group bond directly to one or two surface aluminum centers. This direct covalent bonding results in a more stable and less easily reversible adsorption. udel.edu
The specific chemical moieties on the sorbate molecule are critical to the adsorption mechanism. For this compound, the key functional group is the carboxylate group (-COO⁻) of the sorbic acid molecule. The surface of aluminum oxides and hydroxides in aqueous environments is covered with hydroxyl groups (Al-OH). usda.gov Depending on the pH of the solution, these surface hydroxyls can be protonated (Al-OH₂⁺) or deprotonated (Al-O⁻). usda.govtaylorfrancis.com
Adsorption of the sorbate anion is thought to occur primarily through a ligand exchange mechanism, where the carboxylate group displaces a surface hydroxyl group or a water molecule from an aluminum center:
Al-OH + R-COO⁻ ⇌ Al-OOC-R + OH⁻
This reaction is favored at pH values below the point of zero charge of the aluminum oxide, where the surface is predominantly positively charged (Al-OH₂⁺), creating a strong electrostatic attraction for the negatively charged sorbate anion. The formation of a direct bond between the carboxylate oxygens and the surface aluminum ion is the hallmark of the inner-sphere complexation discussed previously.
Influence of Solution Chemistry (pH, Ionic Strength) on Adsorption Behavior
The adsorption behavior of sorbate species onto aluminum and its oxides is intricately linked to the solution's chemistry, primarily pH and ionic strength. The surface of aluminum in aqueous environments is typically covered by a layer of aluminum hydroxide (B78521). The charge of this surface is pH-dependent. At pH values below the point of zero charge (PZC) of the aluminum oxide/hydroxide layer, the surface carries a net positive charge, which would favor the adsorption of anionic species. Conversely, at pH values above the PZC, the surface becomes negatively charged, repelling anions. Sorbic acid has a pKa of approximately 4.76, meaning that at pH values below this, the undissociated sorbic acid form predominates, while at higher pH, the anionic sorbate form is dominant. researchgate.net
The interplay between the surface charge of aluminum-containing materials and the speciation of sorbate dictates the extent of adsorption. For instance, in acidic conditions (pH < 4.76), where the aluminum surface is positively charged and sorbic acid is largely undissociated, adsorption may be influenced by weaker forces. However, as the pH increases above the pKa of sorbic acid, the concentration of the sorbate anion increases, which can then be electrostatically attracted to a positively charged aluminum surface (at pH values still below the PZC of the aluminum oxide). Studies on the flocculation of microalgae using aluminum sulfate (B86663) have shown that pH and ionic strength significantly alter the zeta potential of cells, which in turn affects their interaction with aluminum species. nih.gov This highlights the critical role of surface charge in adsorption processes involving aluminum.
Ionic strength of the solution also plays a crucial role in the adsorption process. An increase in ionic strength can lead to a compression of the electrical double layer at the aluminum surface, which can affect electrostatic interactions. Furthermore, the ions from the background electrolyte can compete with sorbate anions for adsorption sites on the aluminum surface. Research on the adsorption of arsenate on aluminum hydroxides has demonstrated that an increase in ionic strength leads to a decrease in arsenate adsorption, suggesting the presence of outer-sphere complexes. mdpi.com A similar effect could be anticipated for sorbate adsorption, where higher ionic strength would likely reduce the adsorption of sorbate anions onto the aluminum surface due to both screening of electrostatic attraction and competition for active sites. mdpi.com The precise impact of ionic strength will depend on the specific nature of the sorbate-aluminum interaction, whether it is primarily an inner-sphere or outer-sphere complexation.
| Parameter | Condition | Effect on Aluminum Surface | Effect on Sorbate | Expected Adsorption Behavior |
|---|---|---|---|---|
| pH | Low pH (below PZC of aluminum oxide and pKa of sorbic acid) | Positive surface charge | Predominantly undissociated sorbic acid | Moderate adsorption via non-electrostatic interactions |
| High pH (above pKa of sorbic acid and PZC of aluminum oxide) | Negative surface charge | Predominantly anionic sorbate | Low adsorption due to electrostatic repulsion | |
| Ionic Strength | Low Ionic Strength | Extended electrical double layer | Less competition from other ions | Enhanced electrostatic attraction/repulsion |
| High Ionic Strength | Compressed electrical double layer | Increased competition from other ions | Reduced adsorption due to charge screening and competition |
Degradation Pathways and Stability in Aqueous and Composite Matrices
Sorbates, while stable in their dry form, are susceptible to degradation in aqueous solutions through oxidative and radiolytic pathways. researchgate.net The primary mechanism of degradation is autoxidation, which is influenced by the presence of oxygen. tandfonline.com The conjugated double bond system in the sorbate molecule is the principal site of oxidative attack. researchgate.net The oxidation process can be initiated by factors such as light, heat, and the presence of metal ions. The reaction with molecular oxygen can proceed through a free-radical mechanism, leading to the formation of a diradical intermediate. researchgate.net This unstable intermediate can then undergo further reactions to form a variety of degradation products, including carbonyl compounds like acetaldehyde (B116499) and crotonaldehyde, which can contribute to undesirable changes in the sensory properties of products. researchgate.nettandfonline.com
Radiolytic degradation occurs when sorbate solutions are exposed to ionizing radiation. semanticscholar.org The radiolysis of water produces highly reactive species, including hydroxyl radicals (•OH), hydrated electrons (e-aq), and hydrogen atoms (•H). nih.govnih.gov The hydroxyl radical is a powerful oxidizing agent that can readily attack the double bonds of the sorbate molecule, initiating a chain of reactions leading to its degradation. researchgate.net The rate and extent of radiolytic degradation are dependent on the radiation dose and the composition of the aqueous matrix. semanticscholar.org
The rate of sorbate degradation is significantly influenced by the composition of the system and various environmental factors. researchgate.nettandfonline.comnih.gov The pH of the aqueous solution is a critical factor; maximum rates of sorbate oxidation have been observed at acidic pH values around 3. researchgate.net This is because the undissociated form of sorbic acid is more susceptible to oxidation. researchgate.net Temperature also plays a crucial role, with higher temperatures generally accelerating the degradation rate, following the Arrhenius dependence. researchgate.net
The presence of other substances in the matrix can either promote or inhibit sorbate degradation. For instance, metal ions, such as copper and iron, can act as catalysts for oxidative degradation. researchgate.net Conversely, antioxidants can inhibit the degradation process. The water activity (aw) of the system also affects stability; in some cases, a decrease in water activity has been shown to increase the rate of sorbate destruction. researchgate.net The presence of sugars and polyols can also influence the degradation rate, with some studies showing an enhancement of preservative destruction in their presence. researchgate.net
Additives and packaging materials can have a profound impact on the stability of sorbates. tandfonline.comresearchgate.net Certain additives can interact with sorbates, affecting their degradation rate. For example, the presence of EDTA can have a protective effect on sorbate stability at low pH by chelating metal ions that catalyze oxidation. researchgate.net However, under different conditions, such as at a higher pH and in glass packaging, EDTA has been observed to increase sorbate degradation, possibly due to its ability to scavenge iron from the glass. researchgate.net The interaction between additives can be complex, and their net effect on sorbate stability depends on the specific conditions of the system. nih.gov
The choice of packaging material is also a critical determinant of sorbate stability. tandfonline.comresearchgate.net The permeability of the packaging material to oxygen and light can significantly influence the rate of oxidative degradation. tandfonline.com For instance, packaging with low oxygen permeability can help to minimize sorbate loss. tandfonline.com Studies have compared the stability of sorbates in different packaging materials, such as glass and polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net At a pH of 3.5, glass flasks were found to be better at minimizing sorbate destruction, whereas at a pH of 5.0, PET flasks were more suitable. researchgate.net This highlights the importance of considering the interactions between the packaging material, the formulation's pH, and other additives to ensure the stability of sorbates. researchgate.net
| Factor | Influence on Degradation Rate | Mechanism/Reason |
|---|---|---|
| Low pH | Increases | Undissociated sorbic acid is more susceptible to oxidation. researchgate.net |
| High Temperature | Increases | Accelerates reaction kinetics (Arrhenius dependence). researchgate.net |
| Metal Ions (e.g., Fe, Cu) | Increases | Catalyze oxidative reactions. researchgate.net |
| Antioxidants | Decreases | Inhibit oxidative degradation pathways. |
| EDTA | Can increase or decrease | Chelates catalytic metal ions (protective) or scavenges metals from packaging (pro-degradative). researchgate.net |
| Oxygen-permeable packaging | Increases | Facilitates autoxidation. tandfonline.com |
| Light exposure | Increases | Can initiate oxidative reactions. |
Corrosion Inhibition Mechanisms Involving Sorbates and Aluminum Surfaces
Sorbates, specifically potassium sorbate, have been shown to act as effective corrosion inhibitors for aluminum alloys. pcmm.org.ua The mechanism of inhibition is primarily attributed to the formation of an organic adsorption film on the metal surface. pcmm.org.ua This film acts as a protective barrier, isolating the aluminum alloy from the corrosive environment. The formation of this film is a result of the adsorption of sorbate molecules onto the aluminum surface. pcmm.org.ua
The adsorption process can involve both physisorption and chemisorption. Organic compounds used as corrosion inhibitors typically adsorb on the metal surface through heteroatoms such as oxygen, which are present in the sorbate molecule. nanobioletters.com These heteroatoms act as active centers for adsorption. In the case of sorbates, the carboxylate group can interact with the aluminum surface. The formation of a stable, adsorbed layer of organic molecules hinders the dissolution of the metal and reduces the rate of corrosion. nanobioletters.com Studies have demonstrated a high degree of protection (over 90%) for aluminum alloys in a chloride solution when using a composition containing potassium sorbate. pcmm.org.ua This indicates the formation of a robust and effective protective film. The use of such organic compounds is being explored for the development of environmentally friendly corrosion inhibitors. pcmm.org.ua
Synergistic Effects of Sorbates with other Inhibitors on Aluminum Corrosion
The efficacy of corrosion inhibitors for aluminum alloys can be significantly enhanced through the principle of synergism, where the combined effect of two or more inhibitors is greater than the sum of their individual effects. Research has shown that combinations of sorbates, particularly potassium sorbate, with other compounds can lead to a marked improvement in the corrosion protection of aluminum and its alloys in various corrosive environments.
One notable example of this synergistic interaction is the combination of potassium sorbate with guar (B607891) gum for the inhibition of aluminum alloy corrosion in a 0.1% NaCl solution. Studies have demonstrated that this composition can achieve a degree of protection exceeding 90%. pcmm.org.ua The mechanism behind this enhanced protection is attributed to the formation of a stable organic adsorption film on the metal's surface. pcmm.org.ua
The synergistic parameter, often denoted as 's', is a quantitative measure of the degree of synergy between inhibitors. A value of 's' greater than 1 indicates a synergistic effect, while a value less than 1 suggests an antagonistic effect. In the context of aluminum corrosion, various inhibitor combinations have been studied to evaluate their synergistic potential.
For instance, the combination of organic compounds such as 2,5-dimercapto-1,3,4-thiadiazolate with 8-hydroxyquinoline (B1678124) has shown a high degree of synergy in inhibiting corrosion on model Al-Cu-Mg samples, which simulate the S-phase in AA2024-T3 aluminum alloy. daneshyari.com Other combinations like salicylaldoxime (B1680748) with Ce(III) and salicylaldoxime with 8-hydroxyquinoline have also demonstrated synergistic inhibition effects. daneshyari.com
While direct studies on "this compound" are limited, the research on potassium sorbate and other organic inhibitors provides valuable insights into the potential for synergistic corrosion inhibition. The principle is often based on the complementary actions of the inhibitors. For example, one inhibitor might primarily act on the anodic sites of corrosion, while the other acts on the cathodic sites. nanobioletters.com Together, they provide a more comprehensive protection of the metal surface. The formation of more stable and compact protective films is a common outcome of synergistic inhibitor combinations.
The table below summarizes the inhibition efficiencies of some synergistic inhibitor systems for aluminum alloys.
| Inhibitor System | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| Guar Gum and Potassium Sorbate | 0.1% NaCl | > 90% | pcmm.org.ua |
| Na2SiO3/MnSO4·H2O | Aqueous NaCl | 99.6% | mdpi.com |
| Na2SiO3/NH4VO3 | Aqueous NaCl | 99.7% | mdpi.com |
| Na2SiO3/MnSO4·H2O/NH4VO3 | Aqueous NaCl | 99.9% | mdpi.com |
The data clearly indicates that multicomponent inhibitor systems can achieve significantly higher protection levels compared to single inhibitors. The synergistic approach is a promising strategy for developing advanced and environmentally friendly corrosion protection systems for aluminum and its alloys.
Advanced Characterization and Analytical Methodologies for Aluminum Sorbate
Spectroscopic Techniques for Structural Elucidation and Compositional Analysis
Spectroscopy is fundamental to the structural analysis of aluminum sorbate (B1223678), confirming the ionic association between the aluminum cation (Al³⁺) and the sorbate anion. These techniques probe the molecular vibrations, electronic transitions, and nuclear spin environments within the compound.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful non-destructive techniques used to identify functional groups and elucidate the coordination chemistry of metal carboxylates like aluminum sorbate. The analysis hinges on comparing the spectrum of this compound with that of its parent compound, sorbic acid.
The FT-IR spectrum of sorbic acid is characterized by a prominent absorption band for the carbonyl (C=O) stretch of the carboxylic acid group, typically found around 1700 cm⁻¹, and a broad O-H stretching band from 2500 to 3300 cm⁻¹. Upon formation of this compound, these features undergo significant changes that confirm the salt formation:
Disappearance of the O-H Band: The broad O-H stretching vibration of the carboxylic acid disappears, indicating deprotonation.
Appearance of Carboxylate Bands: The single C=O stretching band is replaced by two distinct absorption bands corresponding to the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate anion (COO⁻).
The frequency separation (Δν) between the asymmetric and symmetric carboxylate stretching bands provides insight into the coordination mode between the sorbate ligand and the aluminum ion. For comparison, the IR spectra of other metal sorbates, such as zinc sorbate, also show a characteristic broad asymmetric COO⁻ band, for instance, with a maximum at 1585 cm⁻¹. researchgate.net In studies of organofunctional silanes on aluminum surfaces, FT-IR is similarly used to identify unique surface structures and absorbance peaks related to Al-O and Al-OH bonds. mdpi.com
| Functional Group | Vibrational Mode | Sorbic Acid (Approx. Wavenumber, cm⁻¹) | This compound (Approx. Wavenumber, cm⁻¹) | Comment |
|---|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | Absent | Confirms deprotonation of the carboxylic acid. |
| C=O (Carboxylic Acid) | Stretching | ~1700 | Absent | Replaced by carboxylate stretches. |
| COO⁻ (Carboxylate) | Asymmetric Stretch (νₐₛ) | N/A | 1530-1590 | Formation of the carboxylate anion. |
| COO⁻ (Carboxylate) | Symmetric Stretch (νₛ) | N/A | 1400-1450 | Formation of the carboxylate anion. |
| C=C (Conjugated) | Stretching | ~1635, ~1610 | ~1635, ~1610 | Largely unaffected by salt formation. |
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a key technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen atoms. For this compound, ¹H NMR confirms the integrity of the sorbate anion's carbon skeleton after coordination with the aluminum ion.
The ¹H NMR spectrum of the sorbate anion is distinguished by signals from its methyl and vinyl protons. chemicalbook.com The coordination with the diamagnetic Al³⁺ ion does not cause paramagnetic broadening but does alter the electronic environment of the sorbate protons, potentially leading to minor shifts in their resonance frequencies compared to the free sorbate anion. Solid-state ¹H NMR studies on amorphous aluminum hydroxides have identified signals for OH groups coupled with aluminum at approximately 4.5 ppm. nih.govresearchgate.net Quantitative ¹H NMR (q¹HNMR) has also been validated as a method for the absolute quantification of sorbic acid in various matrices, demonstrating its utility for compositional analysis. researchgate.net
| Proton Assignment | Typical Chemical Shift (δ, ppm) for Sorbate Anion | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 (CH₃) | ~1.8-1.9 | Doublet | ~6-7 |
| H-5 (=CH-) | ~5.7-5.8 | Doublet | ~15 |
| H-2 (-CH=) | ~6.0-6.2 | Multiplet | - |
| H-3 (-CH=) | ~6.2-6.4 | Multiplet | - |
| H-4 (-CH=) | ~7.0-7.3 | Multiplet | - |
UV-Visible spectroscopy is a widely used technique for the quantitative analysis of compounds containing chromophores. Sorbic acid and its salts, including this compound, contain a system of conjugated double bonds (a diene) that strongly absorbs ultraviolet radiation.
This absorption corresponds to π → π* electronic transitions within the sorbate anion. Typically, potassium sorbate exhibits a distinct absorbance peak (λₘₐₓ) at approximately 254 nm. nih.gov The formation of a salt with aluminum is not expected to significantly alter the λₘₐₓ, as the electronic transitions are localized within the organic sorbate moiety. The primary application of UV-Vis spectroscopy in this context is for the quantitative determination of the sorbate concentration in solutions, which is governed by the Beer-Lambert Law. seafdec.orgaelabgroup.com This method is valued for its simplicity, speed, and cost-effectiveness. aelabgroup.com
| Parameter | Typical Value for Sorbate | Notes |
|---|---|---|
| Maximum Wavelength (λₘₐₓ) | 254-258 nm | Corresponds to the π → π* transition of the conjugated diene. nih.govnih.gov |
| Molar Absorptivity (ε) at λₘₐₓ | ~24,000 L mol⁻¹ cm⁻¹ | Indicates a strong UV absorption, allowing for sensitive quantification. nih.gov |
Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds, making it effective for analyzing the carbon-carbon double bonds (C=C) of the sorbate backbone.
A more advanced application is Surface-Enhanced Raman Scattering (SERS), a technique that provides enormous amplification of the Raman signal for molecules adsorbed onto a nanostructured metal surface. Studies have demonstrated strong SERS enhancement on aluminum films, making this a highly relevant technique for the analysis of this compound. researchgate.netnih.govrsc.org SERS can be used for the ultra-sensitive detection of sorbate. The interaction between the sorbate anion and the aluminum surface can cause shifts in the vibrational frequencies, offering insights into the molecule's orientation and binding mechanism at the surface. osti.gov This makes SERS a powerful tool for studying surface interactions and for trace-level detection.
| Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Notes |
|---|---|---|
| C=C Stretch (conjugated) | ~1640, ~1600 | Typically strong intensity in Raman spectra. |
| COO⁻ Symmetric Stretch (νₛ) | ~1400-1440 | Provides information on metal-ligand coordination. |
| CH₃ Rocking | ~1000 | Characteristic of the methyl group. |
| C-C Stretch | ~1150-1200 | Corresponds to the carbon backbone. |
Chromatographic and Elemental Analysis Techniques
While spectroscopy provides structural information, chromatography is essential for separating this compound from other components and for precise quantification of the sorbate anion.
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the accurate and reliable quantification of sorbate in various samples. njlabs.com The most common approach is reverse-phase HPLC (RP-HPLC) coupled with UV detection.
For the analysis of this compound, sample preparation typically involves dissolving the compound and acidifying the solution. This process converts the sorbate anions into their protonated form, sorbic acid, which exhibits better retention on non-polar stationary phases like C18. acs.org Research has demonstrated the successful determination of sorbic acid that was first dissolved from a metal sorbate complex in acid and then analyzed via HPLC. acs.org The method's high precision and sensitivity allow for the detection of low levels of sorbate in complex matrices. njlabs.com
The key parameters of a typical HPLC method for sorbate analysis are detailed below.
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Stationary Phase (Column) | Reverse-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | nih.govajast.net |
| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., acetate, phosphate) and an organic modifier (acetonitrile or methanol), acidified to pH ~4.3. | ajast.netsemanticscholar.org |
| Flow Rate | 1.0 mL/min | ajast.netsemanticscholar.org |
| Detection | UV-Vis or Diode-Array Detector (DAD) at λ ≈ 254 nm | semanticscholar.orgresearchgate.net |
| Retention Time | Variable, but typically < 10 minutes (e.g., 6.9 min) | ajast.net |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Optical Emission Spectroscopy (ICP-OES) for Elemental Analysis
Inductively coupled plasma (ICP) techniques are powerful analytical tools for determining the elemental composition of materials with high precision and sensitivity. infinitalab.com Both ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectroscopy (ICP-OES) utilize a high-temperature argon plasma source (typically 7,000–10,000 K) to decompose, atomize, and excite or ionize the atoms of the sample. rsc.org For the analysis of this compound, the solid material is first digested, typically using a strong acid like nitric acid, to create a liquid sample that can be introduced into the plasma. youtube.com
In ICP-OES, as the excited atoms and ions relax to a lower energy state, they emit photons of light at characteristic wavelengths for each element. A spectrometer separates these wavelengths, and the intensity of the emitted light is proportional to the concentration of the element in the sample. youtube.com ICP-OES is robust and well-suited for determining the concentration of major elements, such as aluminum, and minor elemental constituents. rsc.orgresearchgate.net
ICP-MS, conversely, measures the mass-to-charge ratio of the ions produced by the plasma. nih.gov This technique offers significantly lower detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making it ideal for quantifying trace and ultra-trace elemental impurities in a high-purity this compound sample. youtube.comnih.gov
The primary applications of these techniques for this compound characterization are:
Stoichiometric Verification: Confirming the precise mass ratio of aluminum to the sorbate ligand, which is critical for quality control.
Purity Assessment: Quantifying trace metal impurities that may be present from raw materials or the manufacturing process. spectroscopyonline.com
The data below represents a typical elemental analysis of a high-purity this compound batch, demonstrating the technique's ability to confirm the primary component and identify trace contaminants.
Table 1: Elemental Analysis of this compound by ICP-OES/MS
| Element | Technique | Concentration | Limit of Quantitation (LOQ) |
|---|---|---|---|
| Aluminum (Al) | ICP-OES | 8.55 % (w/w) | 1.0 ppm |
| Sodium (Na) | ICP-MS | 15.2 ppm | 0.1 ppb |
| Iron (Fe) | ICP-MS | 5.8 ppm | 0.2 ppb |
| Magnesium (Mg) | ICP-MS | 2.1 ppm | 0.1 ppb |
| Lead (Pb) | ICP-MS | < 1 ppm | 0.5 ppb |
| Arsenic (As) | ICP-MS | < 0.5 ppm | 0.4 ppb |
Microscopic and Thermal Analysis Approaches
Scanning Electron Microscopy (SEM) for Morphological and Interfacial Studies
Scanning Electron Microscopy (SEM) is an indispensable technique for characterizing the surface topography and morphology of materials. rockymountainlabs.com It operates by scanning a focused beam of electrons onto a sample's surface, which generates various signals, primarily secondary electrons that are used to form a high-resolution, three-dimensional image. rockymountainlabs.com
In the context of this compound, SEM analysis provides critical information on the physical characteristics of the powder. Research on analogous metal carboxylates has shown that morphology can vary significantly—from fibrous and rod-like structures to amorphous, glassy plates—depending on the metal ion and the carboxylic acid used. koreascience.kr For this compound, SEM would reveal key attributes such as:
Particle Size and Distribution: Determining the average particle size and the breadth of the size distribution.
Particle Shape and Crystallinity: Visualizing whether the particles are crystalline with defined facets, spherical, agglomerated, or irregular in shape. koreascience.kr
Surface Texture: Examining the smoothness or roughness of the particle surfaces.
When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also perform elemental mapping, confirming the uniform distribution of aluminum, oxygen, and carbon across the particle surfaces. rockymountainlabs.com This is particularly useful for interfacial studies, such as analyzing how this compound particles are dispersed within a polymer matrix or on a coated surface. nih.gov
Table 2: Morphological Features of this compound Powder via SEM
| Parameter | Observation | Comment |
|---|---|---|
| Particle Shape | Irregular, plate-like agglomerates | Suggests precipitation during synthesis resulted in non-uniform growth. |
| Size Range | 5 µm - 50 µm | A relatively broad particle size distribution. |
| Surface Texture | Micro-crystalline, somewhat porous | The surface is not smooth, indicating potential for high surface area. |
| Elemental Distribution (EDS) | Homogeneous Al, C, O | Confirms uniform composition across particle surfaces. |
Transmission Electron Microscopy (TEM) for Nanostructure Characterization
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the characterization of a material's internal and nanostructural features. nih.gov In TEM, a high-energy electron beam is transmitted through an ultra-thin sample, and the interactions of the electrons with the sample are used to form an image. proquest.com This technique is crucial for understanding the atomic-level structure of materials. mdpi.com
For this compound, TEM analysis can provide insights that are not accessible with other methods:
Crystallinity Assessment: High-resolution TEM (HRTEM) can directly visualize the crystal lattice of the material, allowing for the measurement of lattice spacing. nih.gov By using selected area electron diffraction (SAED), it is possible to determine whether the material is crystalline, polycrystalline, or amorphous.
Defect Analysis: TEM can identify the presence of crystal lattice defects, such as dislocations or stacking faults, which can influence the material's properties. proquest.com
Core-Shell Structures: In nanostructured materials, it is common to have a core of one material coated with a thin layer of another. TEM can precisely measure the thickness and nature of these layers, such as a thin, passivating layer of aluminum oxide on the surface of the this compound particles. nih.govresearchgate.net
Characterizing metal-organic frameworks (MOFs), which are structurally related to this compound, heavily relies on TEM to understand their complex nanostructures and defects. mdpi.com
Table 3: Nanostructural Characteristics of this compound by TEM
| Feature | Analytical Mode | Finding |
|---|---|---|
| Crystallinity | SAED | Diffuse rings indicate a largely amorphous or nanocrystalline structure. |
| Lattice Fringes | HRTEM | Localized regions show lattice spacing consistent with an aluminum-oxygen coordination structure. |
| Surface Layer | Bright-Field Imaging | A distinct, uniform layer approximately 2-4 nm thick is observed on the particle exterior. |
| Composition of Surface Layer | EELS/EDS Mapping | Layer is enriched in oxygen, consistent with a native aluminum oxide layer. |
Thermogravimetric Analysis (TG) for Thermal Stability and Composition
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wisc.edu This method is fundamental for determining the thermal stability, decomposition profile, and composition of materials like this compound. wikipedia.orginfinitalab.com
A TGA experiment involves heating a small amount of the sample on a precision balance within a furnace. wisc.edu The resulting plot of mass versus temperature, known as a thermogram, reveals distinct mass loss steps corresponding to physical or chemical events such as desorption of water or thermal decomposition. aurigaresearch.com
For this compound, TGA provides key quantitative data:
Thermal Stability: The onset temperature of decomposition is a critical measure of the material's thermal stability. journalmt.com
Compositional Analysis: The thermogram can confirm the compound's stoichiometry. A typical profile for a hydrated this compound would show an initial mass loss corresponding to the removal of water molecules, followed by a major mass loss at higher temperatures due to the decomposition and combustion of the sorbate ligands. labwrench.com
Residue Analysis: The final mass remaining at the end of the experiment, typically in an oxidizing atmosphere, corresponds to the inorganic residue, which for this compound would be aluminum oxide (Al₂O₃). The percentage of this residue can be used to calculate the initial aluminum content of the compound.
Table 4: TGA Decomposition Profile of this compound in Air
| Temperature Range (°C) | Mass Loss (%) | Associated Event |
|---|---|---|
| 50 - 150 °C | ~4.5% | Loss of adsorbed/hydrated water |
| 150 - 320 °C | Negligible | Region of thermal stability |
| 320 - 550 °C | ~69.0% | Decomposition and oxidation of sorbate ligands |
| > 550 °C | - | Stable aluminum oxide residue |
| Final Residue at 800 °C | 26.5% | Corresponds to theoretical Al₂O₃ content |
Environmental Behavior and Mitigation Strategies Involving Aluminum Sorbate
Geochemical Cycling and Partitioning of Aluminum in Aquatic Environments
Aluminum is the third most abundant element in the Earth's crust, primarily found in the form of aluminosilicate (B74896) minerals in rocks and clays (B1170129). canada.cagov.bc.cacdc.gov Its entry into aquatic environments occurs naturally through the weathering of these minerals. cdc.gov The subsequent cycling and partitioning of aluminum are not governed by redox conditions but are heavily influenced by the water's chemistry, especially pH and the presence of complexing agents. gov.bc.ca
The solubility and speciation of aluminum in water are profoundly dependent on pH. gov.bc.canih.gov Aluminum's solubility is at a minimum in the circumneutral pH range of approximately 6.5 to 6.8. rsc.orgmembranechemicals.comresearchgate.net In this range, the dominant form is the insoluble solid aluminum hydroxide (B78521) (Al(OH)₃), which tends to precipitate out of the water column. canada.carsc.org Consequently, aluminum in this form has low mobility and bioavailability. canada.ca
As pH levels deviate from this neutral range, aluminum's solubility increases significantly. nih.gov
Acidic Conditions (pH < 6.0): In acidic waters, dissolved aluminum is present mainly as the free aluminum ion (Al³⁺) and various mononuclear hydroxide complexes, such as Al(OH)²⁺ and Al(OH)₂⁺. canada.canih.gov The concentration of aqueous aluminum can increase exponentially with decreases in pH below 6.0. nih.gov
Alkaline Conditions (pH > 8.0): In alkaline waters, aluminum becomes more soluble again, primarily due to the formation of the anionic aluminate species, Al(OH)₄⁻. canada.ca
This pH-dependent behavior dictates the transport of aluminum in the environment. cdc.gov Acidic waters, such as those affected by acid deposition, can mobilize aluminum from soils into surface waters. nih.gov When these acidic, aluminum-rich waters mix with waters of a higher pH, the aluminum can precipitate, a process that influences its distribution and potential impact on aquatic ecosystems. canada.carsc.org The coordination chemistry of aluminum, involving its transformation between these various soluble and insoluble species, is a critical factor in its environmental mobility. cdc.gov
In natural waters, aluminum readily interacts with dissolved organic matter (DOM), such as humic and fulvic acids. canada.cascirp.org These organic substances contain functional groups, like carboxyl and hydroxyl groups, that can form strong complexes with aluminum ions. ftb.com.hrresearchgate.net This complexation can significantly alter aluminum's fate and transport. wikipedia.org
The formation of aluminum-organic complexes can increase the total amount of aluminum that remains dissolved in the water, particularly at pH levels where it would otherwise precipitate. oup.comtandfonline.comresearchgate.net Fulvic and humic acids with higher molecular weights have been shown to significantly increase the concentration of soluble aluminum. researchgate.netnih.gov The interaction is a key mechanism controlling aluminum concentrations in waters with high DOM content, such as those draining peatlands or certain forest soils. canada.cascirp.org
These complexation reactions can also lead to the co-precipitation of both aluminum and the organic matter. canada.ca Studies have shown that at acidic pH values (e.g., pH 4-6), aluminum can effectively precipitate with fulvic acid, forming insoluble associates. ftb.com.hrftb.com.hr This process not only removes aluminum from the dissolved phase but also contributes to the stabilization and sequestration of organic carbon in soils and sediments, as the precipitated organic matter becomes less available for microbial decay. researchgate.netfisaonline.de The principal mechanism in acidic conditions is believed to be complex formation, while at higher pH, the interaction is primarily characterized by the sorption of humic substances onto freshly formed aluminum hydroxide particles. ftb.com.hrftb.com.hr
Aluminum-Based Sorbents for Contaminant Remediation
The same chemical properties that govern aluminum's environmental cycling, particularly its tendency to form hydroxide precipitates with high surface areas, are harnessed for environmental remediation. Aluminum-based materials are widely used as sorbents to remove a variety of contaminants from water.
Drinking water treatment plants commonly use aluminum salts, such as aluminum sulfate (B86663) (alum), as coagulants. rsc.org This process generates a sludge byproduct known as drinking water treatment residuals (DWTR). mdpi.com These residuals, which are often rich in amorphous aluminum hydroxides, are increasingly recognized as a valuable, low-cost sorbent material for environmental applications rather than simply a waste product for landfilling. rsc.orgmdpi.com
Due to their high specific surface area and the reactive nature of the aluminum hydroxide component, Al-WTRs have demonstrated significant capacity for adsorbing a wide range of pollutants. mdpi.com They have been successfully used in laboratory and field applications to remove contaminants such as phosphorus from lake sediments to combat eutrophication, as well as heavy metals and metalloids from polluted water. mdpi.commdpi.com The effectiveness of these residuals is influenced by their specific chemical composition and physical properties, which can be optimized through treatments like heating to enhance their sorption capacity. mdpi.com
Aluminum-based sorbents, including Al-WTRs and specifically synthesized materials like activated alumina (B75360) or modified clays, are effective at removing emerging contaminants (ECs) from aqueous solutions. unavarra.esdiva-portal.org ECs encompass a broad category of pollutants, including pharmaceuticals, personal care products, and industrial chemicals that are not typically monitored but can have adverse environmental effects. diva-portal.orgfrontiersin.org
The removal of these contaminants is achieved through several key mechanisms:
Surface Complexation: Functional groups on the contaminant molecules form direct coordinative bonds with aluminum sites on the sorbent surface. This is a primary mechanism for the removal of oxyanions like antimony (Sb(V)). mdpi.com
Electrostatic Attraction: The surface of aluminum-based sorbents is typically positively charged at pH values below their point of zero charge (around pH 9 for some Al-MOFs). acs.org This allows for the attraction of negatively charged (anionic) contaminant molecules.
Ion Exchange: Anionic contaminants, such as fluoride (B91410), can be removed by exchanging with hydroxyl groups (OH⁻) on the surface of the aluminum hydroxide material. nih.govresearchgate.net
Hydrogen Bonding: This mechanism plays a common role in the adsorption process between pollutants and the sorbent surface. mdpi.comacs.org
Research has demonstrated the efficacy of these sorbents for various ECs. For instance, Al-WTRs show a high sorption capacity for the heavy metal mercury and for tetracycline (B611298) antibiotics. nih.govresearchgate.net Pillared clays made with aluminum have been used to adsorb 2,6-dichlorophenol, triclosan, and bisphenol A. unavarra.es Furthermore, specially synthesized carbon-doped aluminum adsorbents have shown exceptionally high capacity for fluoride removal across a wide pH range. nih.gov
Fate and Transport Modeling of Aluminum and Sorbate (B1223678) Species in Environmental Matrices
Predicting the movement and persistence of substances like aluminum sorbate in the environment relies on fate and transport modeling. Such models are mathematical representations of the physical, chemical, and biological processes that govern a contaminant's distribution in soil, water, and air. cdc.gov While specific models for this compound are not established, the behavior would be predicted by modeling its constituent components, aluminum and sorbate, based on their individual properties and interactions.
For the aluminum moiety, a fate and transport model would need to incorporate its complex, pH-dependent speciation and solubility. cdc.gov Key processes would include:
Advection and Dispersion: The movement of dissolved aluminum species with the flow of groundwater or surface water, and their spreading within that medium.
Sorption and Precipitation: The model must account for the partitioning of aluminum between the dissolved state and solid phases. This includes adsorption onto soil or sediment particles and, crucially, precipitation as aluminum hydroxide (Al(OH)₃) under circumneutral pH conditions. cdc.gov
Complexation: The model would also need to simulate the formation of complexes with dissolved organic matter, which affects aluminum's solubility and mobility. wikipedia.org
For the sorbate anion, which is the conjugate base of sorbic acid, modeling would focus on its behavior as a soluble organic compound. ucdavis.eduiastate.edu Key parameters would include:
Sorption: As an organic anion, sorbate can adsorb to soil and sediment particles, a process which retards its movement relative to water flow. The extent of sorption is described by a partition coefficient (Kd).
Degradation: Sorbic acid and its salts are biodegradable. labinsights.nl Models would incorporate degradation rates to predict the persistence of the compound in the environment. Lactic acid bacteria, for example, are known to metabolize sorbic acid. iastate.edu
pH-Dependence: Sorbic acid is a weak acid with a pKa of 4.76. ucdavis.eduwikipedia.org Its state as either the undissociated acid or the sorbate anion is pH-dependent, which in turn affects its solubility, sorption characteristics, and antimicrobial activity. iastate.eduwikipedia.org
A comprehensive model for this compound would therefore need to couple the geochemical modeling of aluminum with the transport and degradation of an organic acid, accounting for their potential interaction and the influence of environmental variables like pH, temperature, and the presence of other substances like dissolved organic carbon.
Applications and Performance Evaluation of Aluminum Sorbate in Functional Materials
Development of Antifouling Coatings for Marine Applications
The prevention of biofouling—the accumulation of microorganisms, plants, algae, and animals on submerged surfaces—is a significant challenge in marine environments. Aluminum sorbate (B1223678) has emerged as a promising compound in the formulation of environmentally safer antifouling paints. researchgate.netresearchgate.netconicet.gov.aracs.org
Aluminum sorbate has been synthesized and evaluated as an antifouling pigment for use in marine paints. researchgate.netconicet.gov.aracs.org Laboratory assays and field trials have demonstrated its effectiveness as a biocide. researchgate.netconicet.gov.ar Research indicates that paints formulated with this compound significantly inhibit the settlement and growth of a broad spectrum of marine fouling organisms. conicet.gov.arCurrent time information in Nyong-et-Kellé, CM.
The compound's limited water solubility makes it well-suited for antifouling coatings, as it prevents rapid leaching while ensuring a sustained antimicrobial effect at the surface. Current time information in Nyong-et-Kellé, CM. Studies have shown that this compound is effective against multiple species, a desirable characteristic for achieving comprehensive protection against the diverse organisms responsible for biofouling. conicet.gov.ar Its efficacy is considered a significant step toward developing environmentally benign antifouling systems, moving away from more toxic biocides previously used. researchgate.netresearchgate.netunlp.edu.arjcscp.org
The antifouling activity of paints containing this compound is attributed to a dual-action mechanism. researchgate.netresearchgate.netunlp.edu.ar
Hydrolysis and pH Modification : When the paint surface comes into contact with seawater, the this compound undergoes hydrolysis. This reaction generates localized acidic conditions (low pH values) at the paint-seawater interface. researchgate.netresearchgate.netunlp.edu.ar This altered microenvironment is inhospitable to many marine organisms, thus inhibiting their settlement.
Release of Sorbate Anions : The hydrolysis process also results in the controlled release of sorbate anions. researchgate.netCurrent time information in Nyong-et-Kellé, CM. The sorbate anion possesses inherent antimicrobial properties that interfere with the biological functions of fouling organisms. Current time information in Nyong-et-Kellé, CM. This includes the inhibition of key enzymatic processes, the disruption of cell membrane integrity, and interference with nutrient transport mechanisms, collectively preventing microbial growth and settlement. Current time information in Nyong-et-Kellé, CM.
This combined chemical and biological action at the coating's surface provides an effective barrier against biofouling. researchgate.netunlp.edu.ar
Field trials are crucial for assessing the real-world performance and durability of antifouling coatings. Paints formulated with this compound have undergone testing in marine environments, such as the Mar del Plata harbor. conicet.gov.ar
Results from these studies have been positive, showing that coatings containing this compound offer strong resistance to biofouling. conicet.gov.ar Panels coated with these paints exhibited remarkably lower fouling settlement compared to control panels after extended periods of immersion. researchgate.netresearchgate.netCurrent time information in Nyong-et-Kellé, CM. A key study reported that after nine months of exposure to seawater, the antifouling performance remained successful. researchgate.netresearchgate.netconicet.gov.arunlp.edu.ar Initial field experiments also noted marked inhibition of specific fouling species, including the red algae Ceramium sp., the polychaete Polydora sp., and the ascidian Ciona intestinalis, after just 28 days of immersion. conicet.gov.ar
The service life for these coatings, based on published data from field tests, is estimated to be approximately nine months. researchgate.net
Table 1: Summary of Field Trial Performance for this compound Antifouling Paint
| Test Duration | Observation | Affected Fouling Organisms |
| 28 Days | Marked inhibition of settlement recorded. | Red algae (Ceramium sp.), Polychaete (Polydora sp.), Ascidian (Ciona intestinalis) |
| 9 Months | Significantly lower fouling settlement compared to control coatings. | Broad range of marine fouling organisms. |
| 9 Months | Coating demonstrated strong resistance and successful antifouling activity. | General micro- and macrofouling species. |
Role in Corrosion Protection of Metallic Substrates
While metal salts of organic acids, such as benzoates, are sometimes evaluated as corrosion inhibiting pigments, specific research into the role and performance of this compound for this purpose is limited in publicly available literature.
Based on available research, there is a lack of specific studies evaluating the performance of this compound as a primary component in corrosion inhibitor systems for metallic substrates. The primary focus of existing scientific literature has been on its efficacy as an antifouling agent. conicet.gov.aracs.orgjcscp.org While a patent vaguely mentions this compound as a preventative for rust and corrosion, it does not provide detailed research findings or performance evaluations.
There is no specific information available in the searched scientific literature regarding the long-term performance of coatings where this compound is used for the primary purpose of corrosion inhibition. Durability studies have focused on its antifouling capabilities, with a documented service life of approximately nine months in that specific application. researchgate.net
Advanced Food Packaging and Preservation Technologies
The development of advanced food packaging aims to extend shelf life and ensure the safety of food products by incorporating active compounds that can inhibit microbial growth and maintain product quality. mdpi.comresearchgate.net Sorbates, the salts of sorbic acid, are widely recognized for their effectiveness against molds and yeasts. chemcess.com While potassium sorbate is commonly used in active packaging, the potential use of other sorbate salts, such as this compound, is an area of scientific interest. This compound, with the stoichiometric formula Al(C₆H₇O₂)₃, combines the antimicrobial properties of the sorbate anion with the physical characteristics of aluminum. scispace.com
The incorporation of antimicrobial agents into packaging films is a key strategy in active food packaging to control the growth of spoilage microorganisms on the food surface. meatscience.org This is particularly relevant for products like cheese, processed meats, and baked goods. chemcess.com
Research Findings:
Direct studies detailing the incorporation of this compound into food-grade packaging films are not prevalent in the available scientific literature. However, research on other sorbate forms provides a basis for understanding its potential. Sorbic acid and potassium sorbate have been successfully incorporated into various polymer matrices, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and chitosan-based films. mdpi.comresearchgate.netfrontiersin.org
The method of incorporation is crucial. Antimicrobials can be added directly into the polymer melt during extrusion or applied as a coating on the film surface. mdpi.comresearchgate.net For instance, sorbic acid has been used to create antimicrobial coatings on packaging films, which have proven effective at inhibiting the growth of microorganisms on food surfaces. researchgate.net Given that this compound is a salt of sorbic acid, it is theoretically plausible to incorporate it into packaging materials using similar techniques. Its limited water solubility might make it suitable for applications where a slower release is desired.
The effectiveness of such films depends on the migration of the active agent to the food surface to reach a minimum inhibitory concentration (MIC). mdpi.com The antimicrobial activity of sorbates is generally higher in acidic conditions, as the undissociated form of sorbic acid is the primary active agent. google.com
Table 1: Examples of Sorbate Incorporation in Antimicrobial Films (Based on related compounds)
| Polymer Matrix | Sorbate Compound | Method of Incorporation | Target Microorganisms | Reference |
| Polyethylene-co-methacrylic acid (PEMA) | Sorbic Acid | Compounding | General antimicrobial | researchgate.net |
| Chitosan | Potassium Sorbate | Film casting | General antimicrobial | frontiersin.org |
| Low-Density Polyethylene (LDPE) | Potassium Sorbate | Extrusion | Yeasts, Molds | researchgate.net |
| Ethylene vinyl alcohol (EVA)/Linear LDPE (LLDPE) | Potassium Sorbate | Impregnation | General microbial growth | researchgate.net |
This table is illustrative and based on research on sorbic acid and potassium sorbate, as direct data for this compound in these applications is limited.
Controlled release packaging is designed to release an active agent at a desired rate over a specific period, maintaining its concentration on the food surface and prolonging its protective effect. iopp.org The release mechanism is governed by factors such as the properties of the polymer matrix, the chemical nature of the active agent, and environmental conditions. acs.org
Research Findings:
There is no specific research available on the controlled release mechanisms of this compound from food packaging materials. However, studies on potassium sorbate and sorbic acid are informative. The release of sorbates from a polymer film is typically a diffusion-controlled process. iopp.org The sorbate molecules migrate from the bulk of the polymer to its surface and are then transferred to the food product. iopp.org
The rate of release can be engineered by:
Polymer Selection: The type of polymer and its physical structure (e.g., crystallinity, density) affect the diffusion rate. For example, potassium sorbate release has been studied in low-density polyethylene (LDPE) and high-density polyethylene (HDPE) films. iopp.org
Multilayer Structures: Creating multilayer films where the sorbate is contained in an inner layer can control its release to the food-contact surface. mdpi.comresearchgate.net
Chemical Properties of the Sorbate: The solubility and interaction of the sorbate salt with the polymer matrix are critical. This compound's limited water solubility suggests it might have a slower, more sustained release profile compared to the highly soluble potassium sorbate. vulcanchem.com This could be advantageous for extending the shelf life of foods requiring long-term protection. scispace.com
One study on sorbic acid release from bacterial cellulose-based films found that multilayer structures significantly decreased the release rate compared to monolayer films, demonstrating an effective method for controlling release. researchgate.net
The effectiveness and stability of any preservative are highly dependent on its interaction with the components of the food itself, such as water, fats, proteins, and carbohydrates. researchgate.net These interactions can either enhance or diminish the antimicrobial activity of the sorbate.
Research Findings:
Direct studies on the interaction between this compound and food matrices are absent from the reviewed literature. However, the stability of sorbic acid and its common salts in food systems is well-documented.
Key influencing factors include:
pH: Sorbates are most effective at a low pH (below 6.5) because the undissociated sorbic acid molecule, which predominates in acidic conditions, is the primary antimicrobial agent. google.com
Water Activity (a_w): The amount of free water in a food product can influence sorbate stability. In some systems, lower water activity can lead to increased degradation of sorbic acid. researchgate.net
Chemical Composition: Sorbic acid can undergo oxidative degradation in aqueous solutions, a process that can be accelerated by trace metal ions and retarded by certain sugars or amino acids. researchgate.netoup.com The presence of fats can also affect sorbate distribution and efficacy.
Other Additives: The presence of other acids can have a catalytic effect on sorbic acid degradation. For instance, one study noted that citric and malic acid did not catalyze degradation, while other acids did, suggesting the specific acidulant used in a food formulation is important. scielo.br
In aqueous solutions, sorbic acid is susceptible to oxidation, which can lead to the formation of aldehydes and subsequent browning reactions, potentially affecting the sensory qualities of the food. google.comoup.com The stability of this compound in a complex food matrix would likely be influenced by these same factors.
Packaging materials are selected not only for their active properties but also for their ability to provide a physical barrier against environmental factors like moisture, oxygen, and light. mdpi.com The incorporation of additives can sometimes alter these fundamental barrier properties.
Research Findings:
There is no research available that specifically evaluates the impact of this compound on the moisture barrier properties of packaging materials. However, studies on films containing other sorbates and the general properties of aluminum provide some insight.
Table 2: General Impact of Components on Moisture Barrier Properties
| Component | Typical Impact on Moisture Barrier of Polymer Films | Rationale | Reference |
| Potassium Sorbate | Variable (can increase or decrease WVP) | Increases hydrophilicity, but can also bind water vapor. | researchgate.netnih.gov |
| Aluminum (as foil/laminate) | Significantly Increases Barrier (Decreases WVP) | Provides an excellent physical barrier to moisture transmission. | researchgate.neticar.org.in |
Regulatory Frameworks and Scientific Assessment of Aluminum Containing Additives
International and National Regulatory Perspectives on Aluminum in Food Systems
The regulation of aluminum-containing food additives is managed by various international and national bodies to ensure consumer safety based on scientific evidence. These frameworks govern the approval, conditions of use, and acceptable levels of these additives in food products. eufic.org In the United States, the legal basis for many aluminum salts is their designation as Generally Recognized as Safe (GRAS), a status initially based on their common use in food prior to 1958. uky.edu The FDA's Center for Food Safety and Applied Nutrition is tasked with monitoring aluminum in foods from all sources, including natural occurrence and additives. uky.edu
In the European Union, the legislative framework for food additives was consolidated under the Food Improvement Agents Package (FIAP) in 2008, which includes specific regulations for additives (Regulation 1333/2008), flavourings, and enzymes, along with a common authorization procedure. fsai.ie The European Framework Regulation (EC) No. 1935/2004 specifies that materials in contact with food, including those containing aluminum, must not transfer constituents to food in quantities that could endanger human health. eufic.org Following scientific assessments, the EU has moved to amend the conditions of use and reduce the approved levels for aluminum-containing additives to ensure that established safety thresholds are not surpassed by consumers. eufic.orgfao.org
The scientific understanding and resulting regulation of aluminum in food have evolved significantly over time. Key international bodies, primarily the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA), have periodically re-evaluated the safety of aluminum, leading to adjustments in its tolerable intake levels.
Initially, in 1988, JECFA established a Provisional Tolerable Weekly Intake (PTWI) of 7.0 mg/kg of body weight (bw) for aluminum from all sources, including food additives. cfs.gov.hkcfs.gov.hk A significant revision occurred in June 2006, when JECFA lowered the PTWI to 1 mg/kg bw. cfs.gov.hkfao.org This change was prompted by studies in experimental animals indicating that aluminum compounds could potentially affect the reproductive and developing nervous systems at doses lower than those considered when setting the original PTWI. cfs.gov.hkfao.org
In 2008, EFSA conducted its own comprehensive safety evaluation and established a Tolerable Weekly Intake (TWI) of 1 mg/kg bw for dietary aluminum from all sources. eufic.orgunits.it JECFA revisited its assessment in 2011, and in light of new toxicological and bioavailability data, revised the PTWI upwards to 2 mg/kg bw. cfs.gov.hkwho.intcfs.gov.hk This revision was based on a No Observed Adverse Effect Level (NOAEL) of 30 mg/kg bw/day from a study using aluminum citrate, which was considered appropriate for other aluminum compounds as well. who.inteuropa.eu
These evolving safety thresholds have prompted regulatory actions. For instance, the Codex Committee on Food Additives (CCFA) recommended that provisions for aluminum-containing additives in the General Standard for Food Additives (GSFA) should be compatible with the revised PTWI. cfs.gov.hk In China, concerns over dietary intake, particularly in children, led to the revision of the National Standard for Food Additive (GB 2706-2014), which eliminated or restricted the use of several aluminum-containing additives in certain food categories like puffed products. researchgate.net
| Year | Committee | Tolerable Intake Value (mg/kg bw/week) | Key Rationale for Change |
|---|---|---|---|
| 1988 | JECFA | 7.0 | Initial establishment of a provisional tolerable weekly intake (PTWI). cfs.gov.hk |
| 2006 | JECFA | 1.0 | Concerns about potential effects on the reproductive and developing nervous systems at lower doses. cfs.gov.hkfao.org |
| 2008 | EFSA | 1.0 | Established a Tolerable Weekly Intake (TWI) based on a comprehensive evaluation of available data. units.it |
| 2011 | JECFA | 2.0 | Revised PTWI based on new toxicological data and a new No Observed Adverse Effect Level (NOAEL). cfs.gov.hkwho.int |
Scientific committees play a central role in the modern regulatory landscape for food additives, providing independent scientific advice to inform the decisions of policymakers. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) are preeminent examples of such bodies. fao.org Their primary function is to conduct comprehensive risk assessments on food additives, which involves a rigorous, multi-step scientific process including hazard identification, hazard characterization, and dietary exposure assessment. fao.org
In the European Union, Regulation (EU) No 257/2010 established a formal program for the systematic re-evaluation of all food additives that were approved for use before 2009. nih.gov This program was initiated to ensure that all additives meet current scientific standards. The priority for re-evaluation is determined by criteria such as the time elapsed since the last scientific review, the availability of new scientific evidence, and the extent of the additive's use and human exposure. nih.gov Although this re-evaluation program was scheduled for completion by 2020, as of mid-2024, a significant portion of additives still awaited reassessment. foodtimes.eufoodwatch.org
Methodological Approaches for Dietary Exposure Assessment in Regulatory Contexts
The estimated weekly intake (EWI) is a common metric used in these assessments and is calculated by multiplying the concentration of the substance in a food item by the amount of that food consumed over a week. nih.gov To conduct a comprehensive assessment, regulatory bodies and researchers utilize data from national food consumption surveys, which provide detailed information on the dietary habits of different age and sex groups. nih.govmdpi.com For the concentration data, analytical studies are performed on a wide range of food samples to determine the levels of the additive . mdpi.comresearchgate.net
Probabilistic modeling is an advanced approach frequently used to refine exposure estimates. nih.govresearchgate.net This method uses distribution functions for food consumption rates and additive concentrations rather than single-point estimates. This allows for a more realistic characterization of the variability and uncertainty in exposure within a population, providing not just a mean estimate but also higher-end percentiles (e.g., the 95th percentile) to identify individuals with high levels of consumption. researchgate.net
The final exposure estimate is then compared against the established health-based guidance value, such as the Tolerable Weekly Intake (TWI) or Provisional Tolerable Weekly Intake (PTWI). nih.gov If the estimated dietary exposure, particularly for high consumers, exceeds the TWI/PTWI, it may indicate a potential health concern and trigger regulatory action to review and possibly revise the permitted uses of the food additive. cfs.gov.hkwho.int Studies assessing aluminum exposure have identified that foods with aluminum-containing additives, such as bakery products and cereals, can be significant contributors to total dietary intake. cfs.gov.hk
| Component | Description | Data Source Example |
|---|---|---|
| Concentration Data | The amount of the food additive present in different food categories. | Analytical testing of food samples collected from markets (e.g., using ICP-MS or GFAAS for aluminum). mdpi.comresearchgate.net |
| Consumption Data | Information on the types and quantities of food consumed by individuals. | National dietary surveys (e.g., Taiwan National Food Consumption Database). nih.gov |
| Population Data | Body weights for different population subgroups (e.g., children, adults) to normalize intake. | National health and nutrition examination surveys. nih.gov |
| Exposure Calculation | Integration of concentration and consumption data to estimate intake, often expressed per kg of body weight. | Probabilistic models or deterministic calculations to derive mean and percentile exposure levels. nih.govresearchgate.net |
Q & A
Q. What analytical methods are recommended for quantifying aluminum sorbate in complex matrices, and how can researchers validate their accuracy?
this compound can be quantified using capillary electrophoresis (CE) with UV detection, optimized for sub-minute separation of sorbate ions in food matrices . For validation, researchers should determine limits of detection (LOD) and quantification (LOQ) via calibration curves, ensuring reproducibility across triplicate measurements. Fluorescence quenching using nitrogen-doped carbon quantum dots (NCQDs) offers an alternative method with a detection limit of 9.5×10⁻⁸ mol/L, validated through recovery tests in beverages like soda water and vinegar .
Q. How do pH and temperature influence the stability and efficacy of this compound in experimental systems?
Potassium sorbate’s antimicrobial activity, a related compound, is highly pH-dependent, with optimal efficacy at pH < 6.5 due to the undissociated sorbic acid form . For this compound, researchers should design experiments to test its stability under varying pH (e.g., 4–8) and temperatures (e.g., 20–60°C), using techniques like UV-Vis spectroscopy to monitor degradation kinetics. Electrochemical impedance spectroscopy (EIS) can assess corrosion inhibition efficiency under these conditions .
Q. What are common experimental artifacts when studying this compound’s adsorption behavior, and how can they be mitigated?
Batch adsorption tests may overestimate adsorption capacity compared to fixed-bed column studies due to differences in mass transfer dynamics . To mitigate artifacts, researchers should validate batch-derived isotherm models (e.g., Langmuir, Freundlich) with flow-through experiments. Additionally, surface characterization via scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX) can identify unintended surface modifications during adsorption .
Advanced Research Questions
Q. How can mechanistic studies elucidate this compound’s role in corrosion inhibition for aluminum alloys?
Advanced electrochemical methods like EIS and potentiodynamic polarization can quantify corrosion inhibition efficiency (e.g., 94% for AA2024-T3 aluminum alloy in NaCl solutions) . Researchers should combine these with X-ray photoelectron spectroscopy (XPS) to analyze surface films, identifying interactions between sorbate ions and metal oxides. Computational modeling (e.g., density functional theory) can further predict adsorption sites and binding energies.
Q. What strategies optimize this compound’s adsorption parameters in environmental remediation applications?
Use response surface methodology (RSM) to optimize variables such as adsorbent dosage (0.1–2 g/L), initial concentration (10–200 mg/L), and contact time (5–120 min). Validate models with experimental data and characterize adsorbents using BET surface area analysis and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups involved in sorption .
Q. How do discrepancies arise between empirical adsorption models (e.g., BDST) and experimental data, and how should researchers address them?
The Bed Depth Service Time (BDST) model assumes linearity between bed depth and service time, which may fail in non-ideal systems due to pore diffusion limitations or heterogeneous active sites . Researchers should compare BDST predictions with breakthrough curves from column studies and refine models using nonlinear regression or machine learning algorithms trained on multi-variable datasets.
Methodological Guidance for Contradictory Data
Q. How should researchers reconcile conflicting results in this compound’s inhibition efficiency across studies?
- Step 1: Compare experimental conditions (e.g., electrolyte composition, alloy microstructure). For example, AA2024-T3’s copper-rich phases may alter sorbate adsorption compared to pure aluminum .
- Step 2: Replicate experiments using standardized protocols (e.g., ASTM G59 for EIS).
- Step 3: Perform meta-analyses to identify trends across studies, highlighting variables most predictive of efficiency .
Data Reporting and Reproducibility
Q. What minimal data must be reported to ensure reproducibility in this compound studies?
- Materials: Purity, supplier, and pretreatment methods (e.g., calcination temperature for adsorbents).
- Methods: Detailed protocols for synthesis, characterization (e.g., SEM-EDX settings), and statistical analyses (e.g., R² values for isotherm fitting).
- Data: Raw adsorption isotherms, inhibition efficiency calculations, and instrument calibration curves .
Emerging Research Directions
Q. Can multi-omics approaches enhance understanding of this compound’s interactions in biological systems?
Integrate metabolomics (e.g., LC-MS to track sorbate degradation products) with transcriptomics (e.g., RNA-seq to identify microbial resistance pathways). Such approaches require collaboration between chemists and biologists to design cross-disciplinary experiments .
Q. What novel synthesis routes could improve this compound’s functional properties?
Explore sol-gel methods to synthesize aluminum-sorbate nanocomposites, optimizing parameters like precursor molar ratios and aging times. Characterize crystallinity via X-ray diffraction (XRD) and test thermal stability using thermogravimetric analysis (TGA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
